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Compound of Interest

Compound Name:
4-(2-Bromophenoxy)-3-

methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487 Get Quote

Executive Summary
4-(2-Bromophenoxy)-3-methylaniline is a specialized bifunctional building block used

primarily in the discovery and development of Type II Kinase Inhibitors (targeting VEGFR,

PDGFR, RAF) and Neurotrophin Receptor Modulators.

Its structural uniqueness lies in its diaryl ether core decorated with two orthogonal reactive

handles:

Aniline (-NH₂): A nucleophile ready for urea formation, amide coupling, or Buchwald-Hartwig

amination.

Aryl Bromide (-Br): An electrophile positioned on the phenoxy ring, enabling late-stage

diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This application note details the protocols for utilizing this compound to synthesize kinase

inhibitor scaffolds and expanding chemical libraries through orthogonal functionalization.

Structural Analysis & Pharmacophore Utility
The compound serves as a critical "linker-spacer" scaffold in medicinal chemistry.
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Structural Feature Function in Drug Design Synthetic Utility

Aniline Nitrogen
Hinge binder or Solvent-front

binder

Primary attachment point

(Amide/Urea formation).

3-Methyl Group

Induces torsion (non-planar

conformation); fills hydrophobic

pockets (e.g., Gatekeeper

residue).

Restricts rotation; improves

selectivity.

Phenoxy Linker
Flexible spacer; pi-stacking

interactions.

Establishes the "Type II"

inhibitor geometry (DFG-out).

2-Bromo Group Halogen bonding; steric block.

Key Handle: Allows attachment

of a 3rd ring system via cross-

coupling.

Core Application: Synthesis of Urea-Based Kinase
Inhibitors
A primary application of 4-(2-Bromophenoxy)-3-methylaniline is the synthesis of diaryl ureas,

a motif found in blockbuster drugs like Sorafenib and Regorafenib. The 3-methyl group forces

the urea linkage into a specific conformation favorable for binding to the DFG-out pocket of

kinases.

Protocol A: Isocyanate-Mediated Urea Formation
Objective: Synthesize a kinase inhibitor precursor by coupling the aniline to a heteroaryl

isocyanate.

Reagents:

Substrate: 4-(2-Bromophenoxy)-3-methylaniline (1.0 eq)

Reagent: Heteroaryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
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Base: Triethylamine (TEA) (Optional, 1.5 eq)

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-(2-
Bromophenoxy)-3-methylaniline (1.0 mmol) in anhydrous DCM (5 mL).

Cooling: Cool the solution to 0°C using an ice bath to prevent side reactions (dimerization).

Addition: Dropwise add the solution of Isocyanate (1.1 mmol) in DCM (2 mL) over 10

minutes.

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

Checkpoint: The product often precipitates out of DCM as a white/off-white solid.

Work-up:

If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10

mL).

If soluble: Concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry

over Na₂SO₄, and concentrate.

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 0-

50% EtOAc in Hexanes).

Advanced Application: Late-Stage Diversification
(Suzuki Coupling)
Unlike its fluoro- or chloro-analogs, the 2-bromo variant allows for "Library Expansion" after the

urea or amide core has been established. This is crucial for SAR (Structure-Activity

Relationship) scanning.

Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the phenoxy ring to create a tri-aryl system.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2364487?utm_src=pdf-body
https://www.benchchem.com/product/b2364487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2364487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Substrate: Urea/Amide derivative of 4-(2-Bromophenoxy)-3-methylaniline (1.0 eq)

Boronic Acid: R-B(OH)₂ (1.5 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Degassing: Charge a microwave vial with the Substrate, Boronic Acid, and Base solution.

Add 1,4-Dioxane. Bubble Nitrogen through the solvent for 5 minutes.

Catalyst Addition: Add the Palladium catalyst quickly and seal the vial. Purge headspace with

Nitrogen.

Heating: Heat the reaction to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave

reactor).

Monitoring: Check for the disappearance of the aryl bromide peak via LC-MS.

Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with

water/brine.

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended

for final compounds.

Visualized Workflows
Workflow 1: Retrosynthetic Logic & Forward Synthesis
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Key Transformation
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(Tri-Aryl Urea)
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(Contains Br-handle)

Suzuki Coupling
R'-B(OH)2, Pd cat.4-(2-Bromophenoxy)-

3-methylaniline

Isocyanate (R-NCO)
DCM, 0°C -> RT2-Bromophenol +

4-Fluoro-3-methylnitrobenzene

1. SNAr (K2CO3)
2. Reduction (Fe/NH4Cl)

Click to download full resolution via product page

Figure 1: Synthetic pathway from precursors to final kinase inhibitor scaffold, highlighting the

utility of the application molecule.

Workflow 2: Biological Signaling Context (Targeting)
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Figure 2: Mechanism of Action. The synthesized compounds typically inhibit the RTK signaling

cascade upstream of Ras/Raf.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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